molecular formula C12H14O4 B7997560 3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde

3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde

Cat. No.: B7997560
M. Wt: 222.24 g/mol
InChI Key: RAXWIEZQWZMOPD-UHFFFAOYSA-N
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Description

3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde is a benzaldehyde derivative featuring a 1,3-dioxolan ring attached via an ethoxy linker at the meta position of the aromatic ring. The 1,3-dioxolan group is an acetal, often employed as a protecting group for aldehydes or ketones in organic synthesis. This compound is structurally characterized by its ether-linked dioxolan moiety, which enhances solubility in polar solvents and influences reactivity under acidic or basic conditions.

Properties

IUPAC Name

3-[2-(1,3-dioxolan-2-yl)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-9-10-2-1-3-11(8-10)14-5-4-12-15-6-7-16-12/h1-3,8-9,12H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXWIEZQWZMOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde typically involves the reaction of benzaldehyde with 1,3-dioxolane in the presence of an acid catalyst. One common method includes the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve similar processes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde involves its reactivity as an aldehyde and its ability to form stable cyclic structures. The aldehyde group can undergo nucleophilic addition reactions, while the 1,3-dioxolane ring provides stability and resistance to hydrolysis under mild conditions. This dual functionality makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde and selected analogues:

Compound Name Substituent on Ethoxy Chain Molecular Formula Molecular Weight Key Applications/Properties References
This compound 1,3-Dioxolan ring C₁₂H₁₄O₄ 236.24* Protecting group, intermediate in drug synthesis Inferred
3-[2-(Morpholino)ethoxy]benzaldehyde Morpholine (cyclic amine) C₁₃H₁₇NO₃ 247.28 Chalcone synthesis, bioactive intermediates
4-[2-(5-(2-Methyl-1,3-dioxolan-2-yl)pyridyl]ethoxy]benzaldehyde Pyridine + methyl-dioxolan C₁₈H₂₀NO₄ 317.37 Pioglitazone metabolite intermediate
2-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride Piperidine (cyclic amine) C₁₄H₂₀ClNO₂ 269.77 Pharmaceutical intermediates
4-(2-(1,3-Dioxan-2-yl)ethoxy)benzaldehyde 1,3-Dioxane ring (6-membered) C₁₃H₁₆O₄ 236.26 Solubility studies, polymer chemistry
3-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde Imidazole C₁₂H₁₂N₂O₂ 216.24 Heterocyclic compound synthesis

*Molecular weight inferred from analogous compounds (e.g., 4-(2-(1,3-Dioxan-2-yl)ethoxy)benzaldehyde ).

Key Findings from Comparative Studies

Reactivity and Stability
  • Acetal vs. Amine Substituents: The 1,3-dioxolan group in the target compound confers acid-lability, making it susceptible to hydrolysis under acidic conditions. In contrast, morpholine or piperidine-containing analogues (e.g., 3-[2-(morpholino)ethoxy]benzaldehyde) exhibit basicity, enhancing solubility in aqueous media but requiring stabilization in acidic environments .
  • Thermal Stability : The dioxolan ring contributes to higher thermal stability compared to imidazole or pyridine-based derivatives. For example, 3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde has a predicted boiling point of 449.7°C , whereas the dioxolan analogue likely decomposes before reaching similar temperatures due to acetal cleavage.
Physicochemical Properties
  • Solubility : The dioxolan ring improves solubility in organic solvents (e.g., THF, DCM) compared to purely aromatic or aliphatic substituents. For example, 4-(2-(1,3-Dioxan-2-yl)ethoxy)benzaldehyde has a density of 1.145 g/cm³, similar to the dioxolan analogue .
  • Melting Points: While data for the target compound is unavailable, analogues like 5-[2-(diethylamino)ethoxy]-4-[3-(3'-(2-morpholino)ethoxy)phenylacryolyl]benzo[1,3]oxathiol-2-one exhibit melting points of 121–122°C, suggesting that the dioxolan derivative may have comparable thermal behavior .

Biological Activity

Chemical Structure and Synthesis

The synthesis of 3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde typically involves the reaction of benzaldehyde with 1,3-dioxolane in the presence of an acid catalyst. This reaction yields the target compound along with potential by-products, which may also exhibit biological activity. The general reaction can be summarized as follows:

Benzaldehyde+1 3 DioxolaneAcid Catalyst3 2 1 3 Dioxolan 2 yl ethoxy benzaldehyde\text{Benzaldehyde}+\text{1 3 Dioxolane}\xrightarrow{\text{Acid Catalyst}}\text{3 2 1 3 Dioxolan 2 yl ethoxy benzaldehyde}

Antimicrobial Properties

Research into similar dioxolane-containing compounds has shown promising antibacterial and antifungal activities. For example, a study on various 1,3-dioxolanes demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans .

The aldehyde group in this compound may enhance its reactivity with biological macromolecules, potentially leading to inhibition of microbial growth through mechanisms such as enzyme inhibition or disruption of cellular processes .

Anticancer Potential

While direct studies on the anticancer properties of this compound are scarce, the structural motif has been associated with anticancer activities in other compounds. The ability of aldehydes to form covalent bonds with nucleophilic sites on proteins suggests that this compound could interfere with cancer cell metabolism or signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the potential activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure DescriptionUnique Features
4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehydeSimilar structure with a different position of the dioxolane ringDifferent reactivity due to positional isomerism
2-(1,3-Dioxolan-2-yl)ethoxybenzeneLacks the aldehyde groupLess reactive compared to this compound
1,3-Dioxolane-2-carboxaldehydeContains a dioxolane ring with an aldehyde groupDifferent stability and reactivity profiles

This table highlights how variations in structure can influence biological activity and reactivity.

The proposed mechanism of action for this compound likely involves its interaction with enzymes or receptors within microbial or cancerous cells. The aldehyde group can participate in nucleophilic addition reactions or form covalent bonds with amino acid residues in proteins . This interaction may lead to modulation of enzymatic activity or disruption of cellular functions.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are lacking, related research provides valuable insights:

  • Antifungal Activity : In a study evaluating various dioxolane derivatives, several compounds exhibited significant antifungal activity against C. albicans, suggesting that derivatives containing dioxolane structures may possess similar properties .
  • Antibacterial Screening : A series of synthesized dioxolanes were tested for antibacterial efficacy against multiple strains including S. aureus and P. aeruginosa. Results indicated that many derivatives showed promising activity profiles, emphasizing the potential for further exploration in drug development .

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